molecular formula C7H12N4 B6233848 1-(4H-1,2,4-triazol-3-yl)piperidine CAS No. 18377-88-3

1-(4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B6233848
CAS No.: 18377-88-3
M. Wt: 152.20 g/mol
InChI Key: COAPWPLCJMVVNS-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-Triazol-3-yl)piperidine is a heterocyclic compound that features a triazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4H-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with triazole derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(4H-1,2,4-triazol-3-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted piperidines .

Scientific Research Applications

1-(4H-1,2,4-triazol-3-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with various biological pathways, making this compound a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine
  • 3-(4H-1,2,4-Triazol-3-yl)piperidine
  • 1-(Piperidin-4-ylmethyl)piperidine

Uniqueness

1-(4H-1,2,4-triazol-3-yl)piperidine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .

Properties

CAS No.

18377-88-3

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)piperidine

InChI

InChI=1S/C7H12N4/c1-2-4-11(5-3-1)7-8-6-9-10-7/h6H,1-5H2,(H,8,9,10)

InChI Key

COAPWPLCJMVVNS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NN2

Purity

95

Origin of Product

United States

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